![molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2](/img/structure/B2767431.png)

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

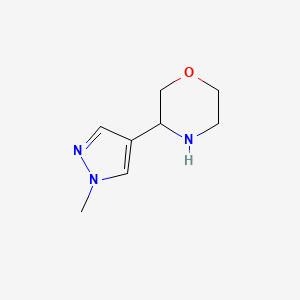

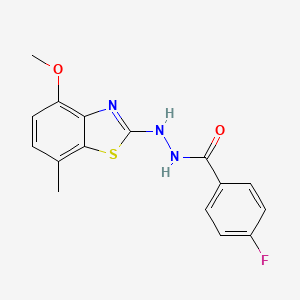

N-[2-(3-Pyridinyl)-4-pyrimidinyl]propanamide is a chemical compound with the molecular formula C12H12N4O . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .科学的研究の応用

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene . The process involves a bimetallic metal–organic framework material that facilitates the Michael addition amidation reaction. The catalyst shows good efficiency and can be reused multiple times without a significant reduction in activity, achieving an isolated yield of pyridyl benzamide up to 82% .

Development of Pharmacophores

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide serves as a pharmacophore in the development of molecules with significant biological and therapeutic value . Pharmacophores are essential for designing new drugs as they represent the molecular framework necessary for the structure-activity relationship of drug action.

Synthesis of Benzamides

The compound is involved in the synthesis of new N-[2-(3,4)-aminophenyl]benzamides . These benzamides contain a pharmacophoric 2-(arylamino)pyrimidine fragment, which is crucial for the development of various pharmaceuticals due to its interaction with biological targets.

Metal-Free Organic Reactions

It has been used in metal-free organic reactions to form N-(Pyridin-2-yl)amides . The reaction conditions are mild and do not require metal catalysts, which is advantageous for green chemistry applications. This method promotes C–C bond cleavage using iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Amide Bond Construction

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide plays a role in the construction of amide bonds, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The synthesis of amides is a fundamental reaction in organic chemistry, and this compound provides an alternative substrate for such syntheses.

Green Chemistry Applications

The compound’s use in catalysis and metal-free reactions aligns with the principles of green chemistry . It contributes to the development of environmentally friendly synthetic methods by reducing the need for hazardous substances and promoting the recyclability of catalysts.

Safety And Hazards

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If eye irritation persists, get medical advice or attention. If inhaled, remove the person to fresh air and keep comfortable for breathing .

特性

IUPAC Name |

N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNLHTHXORPIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)